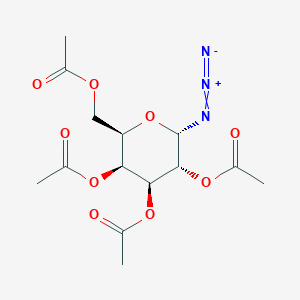

2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl azide" is not directly mentioned in the provided papers. However, the papers discuss various related acetylated galactopyranosides and their derivatives, which are key intermediates in the synthesis of other compounds and are used in the study of enzymatic activities and the synthesis of complex carbohydrates .

Synthesis Analysis

The synthesis of related compounds involves the acetylation of galactopyranosides and the formation of key intermediates. For instance, 2,3,4-tri-O-acetyl-6-O-(chloroacetyl)-α-D-galactopyranosyl bromide is prepared and used to synthesize a trisaccharide after deprotection . Similarly, the synthesis of 2-(indol-3-yl)ethyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside involves the condensation of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide with an aglycone alcohol .

Molecular Structure Analysis

The molecular structures of these compounds are often determined using X-ray crystallography. For example, the crystal structure of 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-β-D-galactopyranoside reveals a chair conformation for the sugar molecules and preferred trans conformation for the acetyl groups . Similarly, the structure of 2-(indol-3-yl)ethyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside is analyzed by X-ray diffraction, showing the β-D-galactopyranose rings in the 4C1 chair conformation .

Chemical Reactions Analysis

The chemical reactions involving these compounds can lead to the formation of various structures. For instance, the reaction of 2,3,4,6-tetra-O-acetyl-1-bromo-D-galactopyranosyl cyanide with silver or mercury(II) acetate results in inversion of configuration at the cyanide-bearing carbon . These reactions are crucial for the synthesis of complex carbohydrates and for understanding the stereochemistry of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their crystalline structures and conformational stability. The crystallographic data provide insights into the density and molecular conformations of the compounds . The solid-state structure of related disaccharides, such as methyl 2,4,6-tri-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-β-D-galactopyranoside, is analyzed using a combination of experimental and theoretical methods, revealing the conformations that fit the experimental structures .

Applications De Recherche Scientifique

Synthesis of Glycoconjugates

One notable application involves the synthesis of azido-functionalized carbohydrates for designing glycoconjugates. This method utilizes copper(I)-catalyzed azide-alkyne cycloaddition (CuACC), a form of "click chemistry," to readily connect azido-functionalized carbohydrate derivatives to alkyne-functionalized biomolecules, facilitating various chemical biology applications (Cecioni, Goyard, Praly, & Vidal, 2012).

Anti-metastatic Activity Exploration

Another application is in the synthesis of glycoside clusters scaffolded onto different backbones to explore anti-metastatic activity. This synthesis pathway provides an efficient method for creating complex carbohydrate structures that can be used in biological studies (Meng, Yang, Li, Li, Cheng, Cai, & Li, 2002).

Functionalization of Carbon Nanotubes

Functionalization of pristine single-walled carbon nanotubes (SWCNTs) with sugar azides, including 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl azide, represents another significant application. This approach enhances the solubility of carbon nanotubes in water, demonstrating the potential for bioconjugation and biosensing applications (Leinonen, Pettersson, & Lajunen, 2011).

Structural Analysis of Carbohydrate Derivatives

The solid-state structure analysis of methyl 2,4,6-tri-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)-β-d-galactopyranoside and related derivatives has provided insights into the molecular conformations of these complex sugars. This information is crucial for understanding the chemical behavior and reactivity of such compounds (Gubica, Bukowicki, Stępień, Ostrowski, Pisklak, & Cyranski, 2013).

Safety And Hazards

Propriétés

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)16-17-15/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNYHKRWHCWHAJ-HTOAHKCRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461082 |

Source

|

| Record name | (2R,3S,4S,5R,6S)-2-[(Acetyloxy)methyl]-6-azidooxane-3,4,5-triyl triacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide | |

CAS RN |

94427-00-6 |

Source

|

| Record name | (2R,3S,4S,5R,6S)-2-[(Acetyloxy)methyl]-6-azidooxane-3,4,5-triyl triacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B1338867.png)

![[4-(Butyrylamino)phenyl]acetic acid](/img/structure/B1338871.png)